molecular formula C22H23N3OS B11159059 [6-Isopropyl-2-(3-pyridyl)-4-quinolyl](1,4-thiazinan-4-yl)methanone

[6-Isopropyl-2-(3-pyridyl)-4-quinolyl](1,4-thiazinan-4-yl)methanone

Cat. No.: B11159059
M. Wt: 377.5 g/mol
InChI Key: SMPYWWFKRGOHOI-UHFFFAOYSA-N
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Description

6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone is a complex organic compound with a unique structure that combines a quinoline ring, a pyridine ring, and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyridine precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the quinoline and pyridine rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between quinoline and pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, 6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone has potential applications as a therapeutic agent. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone involves its interaction with molecular targets, such as enzymes or receptors. The quinoline and pyridine rings may facilitate binding to these targets, leading to modulation of their activity. The thiazinane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone: can be compared to other quinoline and pyridine derivatives, such as quinine and pyridoxine.

    Quinine: A well-known antimalarial compound with a quinoline ring.

Uniqueness

The uniqueness of 6-Isopropyl-2-(3-pyridyl)-4-quinolylmethanone lies in its combination of three distinct ring systems, which may confer unique chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

(6-propan-2-yl-2-pyridin-3-ylquinolin-4-yl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C22H23N3OS/c1-15(2)16-5-6-20-18(12-16)19(22(26)25-8-10-27-11-9-25)13-21(24-20)17-4-3-7-23-14-17/h3-7,12-15H,8-11H2,1-2H3

InChI Key

SMPYWWFKRGOHOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCSCC3)C4=CN=CC=C4

Origin of Product

United States

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